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Compound of Interest

Compound Name: 4-Amino-4'-chlorobenzophenone

Cat. No.: B1229614

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-4'-
chlorobenzophenone

Introduction

4-Amino-4'-chlorobenzophenone is an important organic intermediate used in the synthesis
of various chemical compounds, including dyes and pharmaceutical preparations.[1] Its
molecular structure, characterized by a benzophenone core with an electron-donating amino
group (-NHz) and an electron-withdrawing chloro group (-Cl) at opposite ends, gives rise to
interesting electronic and conformational properties. This guide provides a comprehensive
overview of its molecular structure, conformation, synthesis, and characterization, tailored for
researchers, scientists, and professionals in drug development.

Molecular Properties and Crystallographic Data

The fundamental properties of 4-Amino-4'-chlorobenzophenone (ACBP) are summarized
below. The solid-state structure has been elucidated by X-ray crystallography, revealing a non-
planar conformation typical of benzophenone derivatives.

Table 1: General and Physicochemical Properties
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Property Value Source

Molecular Formula Ci13H10CINO [2][3]

Molecular Weight 231.68 g/mol [3]

CAS Number 4913-77-3 [3]

Melting Point 177-179 °C [1]
104.5 °C [3]

Boiling Point 262 °C (at 14 Torr) [3]

| Predicted pKa | 2.05 £ 0.10 |[3] |

Note: Discrepancies in melting point values may arise from different experimental conditions or
crystalline polymorphs.

Table 2: Crystallographic Data for 4-Amino-4'-chlorobenzophenone (ACBP)

Parameter Value
Formula Ci13H10CINO
Formula Weight 231.68
Crystal System Monoclinic
Space Group P21

Data sourced from a study on 4-aminobenzophenone derivatives, which determined their
crystal structures to investigate nonlinear optical (NLO) properties.[2]

Conformational Analysis

The conformation of 4-Amino-4'-chlorobenzophenone is defined by the twist of the two
phenyl rings relative to the central carbonyl group. These twists are quantified by dihedral
angles. In the solid state, intermolecular hydrogen bonds involving the amino group can
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influence the molecular packing.[2] The non-planar structure is a result of steric hindrance
between the ortho-hydrogens of the phenyl rings.

Table 3: Key Dihedral Angles

Angle Description Value (°)

Dihedral angle between the aminophenyl o )
. Not specified in snippets
ring and the carbonyl plane

Dihedral angle between the chlorophenyl ring o _
Not specified in snippets
and the carbonyl plane

Dihedral angle between the two phenyl rings Not specified in snippets

A study by Asunskis et al. determined the dihedral angles for ACBP, though the specific values
are not present in the available text.[2] For a related compound, 4-Amino-3-
chlorobenzophenone, the dihedral angles between the carbonyl group plane and the
substituted and unsubstituted phenyl rings are 151.4(3)° and 149.7(3)°, respectively, illustrating
the significant twist in such molecules.[4]

Experimental Protocols

The synthesis of 4-Amino-4'-chlorobenzophenone is typically achieved by the reduction of its
nitro precursor, 4-nitro-4'-chlorobenzophenone.

Protocol 1: Synthesis via Reduction with Sodium
Disulfide (Na2S2)[1]

This method provides a high yield and purity of the target compound.[1]
e Synthesis of Precursor: 4-nitro-4'-chlorobenzophenone is first synthesized via a Friedel-

Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride using anhydrous AICIs as a
catalyst.[1]

e Reduction Reaction: The reduction of 4-nitro-4'-chlorobenzophenone is performed using
sodium disulfide (NazSz).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://2024.sci-hub.cat/2526/535c38f03420e730fbc2e4936d022649/genbo1993.pdf
https://2024.sci-hub.cat/2526/535c38f03420e730fbc2e4936d022649/genbo1993.pdf
https://journals.iucr.org/paper?ab1116
https://www.benchchem.com/product/b1229614?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15769049/
https://pubmed.ncbi.nlm.nih.gov/15769049/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Optimal Conditions: The reaction is carried out at a temperature of 92°C for 2.5 hours.[1] The
optimal molar ratio of 4-nitro-4'-chlorobenzophenone to NazSz is 1:1.7.[1]

Yield and Purity: This protocol reportedly achieves a yield of 85.80% with a purity of 98.08%.
[1]

Workup: The product is isolated and purified, likely through filtration and recrystallization,
although specific workup details are not provided in the abstract.[1]

Protocol 2: Synthesis via Reduction with Tin(ll) Chloride
(SnCl2)[5]

This is a classic method for the reduction of aromatic nitro compounds.

Preparation of Reducing Agent: A hot solution of 53.5 g (0.24 mol) of tin(ll) chloride dihydrate
in 50 ml of concentrated hydrochloric acid is prepared.[5]

Addition of Precursor: A hot solution of 13 g (0.05 mol) of 4'-chloro-4-nitrobenzophenone in
80 ml of ethanol is added in small portions to the stirring tin(ll) chloride solution. The reaction
IS reported to be violent.[5]

Reaction: The mixture is heated on a steam bath for two hours after the addition is complete.

[5]

Isolation: The reaction mixture is poured into an aqueous potassium hydroxide solution,
causing a precipitate to form.[5]

Purification: The precipitate is collected by suction filtration and dissolved in boiling ethanol.
Insoluble matter is filtered off, and the filtrate is allowed to cool, yielding light yellow crystals
of the final product.[5]

Structural Elucidation Workflow

The determination of the molecular structure and conformation of 4-Amino-4'-

chlorobenzophenone follows a logical workflow, beginning with synthesis and culminating in

detailed structural analysis.
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Workflow for Structural Analysis of 4-Amino-4'-chlorobenzophenone
Synthesis

Starting Material
(4-Nitro-4'-chlorobenzophenone)

Chemical Reduction
(e.g., Na2S2 or SnCI2)

Crude Product

Purification| & Isolation

Recrystallization

l
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Data Interpretation

Molecular Structure Conformation Structural Confirmation

(Bond Lengths, Angles) (Dihedral Angles) & Purity Assessment

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and structural characterization of the
title compound.
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Spectroscopic Characterization

The molecular structure of 4-Amino-4'-chlorobenzophenone has been confirmed through a

combination of spectroscopic techniques.[1]

Table 4: Spectroscopic Analysis Methods

Technique

Infrared (IR) Spectroscopy

Purpose

Identification of functional
groups.

Findings

The structure was
characterized by IR, with
main absorption peaks
assigned.[1] Expected
peaks include N-H
stretching (amino group),
C=0 stretching (ketone),
C-Cl stretching, and
aromatic C-H and C=C
vibrations.

1H and 3C NMR Spectroscopy

Determination of the carbon-

hydrogen framework.

The molecular structure was
characterized by *H and 13C
NMR, with the main spectral
bands assigned to the

compound.[1]

Mass Spectrometry (MS)

Confirmation of molecular
weight and fragmentation

pattern analysis.

MS was used to characterize
the molecule, and the
fragmentation of important ions

was elucidated.[1]

UV-Visible Spectroscopy

Analysis of electronic

transitions.

UV-Vis transmission spectra
were measured for 0.1 mM
solutions in ethanol to

investigate optical properties.

[2]

| Elemental Analysis (EA) | Confirmation of the empirical formula. | The compound's elemental

composition was confirmed by EA.[1] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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